molecular formula C7H16ClNO3 B561626 Methyl L-daunosamine hydrochloride CAS No. 32385-06-1

Methyl L-daunosamine hydrochloride

Cat. No.: B561626
CAS No.: 32385-06-1
M. Wt: 197.659
InChI Key: JVYGBUAXDCLPMP-AOAPYHFMSA-N
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Mechanism of Action

Target of Action

Methyl L-Daunosamine Hydrochloride, also known as Daunosamine Hydrochloride, is a derivative of the antibiotic daunorubicin . The daunosamine moiety of daunorubicin is considered to be the most sensitive part of the molecule in terms of biological response to chemical transformations .

Mode of Action

Daunorubicin, from which this compound is derived, is known to generate reactive oxygen species (ROS), which causes DNA damage, particularly inducing double-strand breaks (DSBs) . The modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound .

Biochemical Pathways

The biosynthesis of dTDP-L-daunosamine, the deoxyaminosugar moiety of the antibiotics daunorubicin and doxorubicin, involves several enzymes encoded by a single gene cluster . The first two steps of the pathway, the activation of α-D-glucopyranose 1-phosphate by dTDP and 4,6 dehydration, are common to the biosynthesis of many dTDP-sugars . The next steps are catalyzed by a 3,5-epimerase, a 2,3-dehydratase, and a 3-aminotransferase . Finally, the 4-ketoreductase reduces the C-4 ketone to a hydroxyl group to produce dTDP-L-daunosamine .

Pharmacokinetics

The modification of daunorubicin, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound . These modifications can potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

Daunorubicin, from which it is derived, is known to cause dna damage, particularly inducing double-strand breaks (dsbs) . This leads to cytotoxicity, which is the basis for its use in cancer treatment .

Action Environment

The synthesis and modification of daunorubicin, which includes the daunosamine part, could potentially be influenced by various factors such as temperature, ph, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl L-daunosamine hydrochloride can be synthesized through the asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalyzed dihydroxylation . This method provides a concise route to the compound and its epimers. The reaction conditions involve the use of homochiral lithium amide and osmium tetroxide as key reagents.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl L-daunosamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include osmium tetroxide for dihydroxylation, lithium amides for conjugate addition, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as methyl 3-epi-D-daunosaminide hydrochloride .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl L-daunosamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with polysaccharides and other saccharides in a distinct manner. This uniqueness makes it valuable for research and industrial applications where precise modifications of carbohydrates are required .

Properties

IUPAC Name

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYGBUAXDCLPMP-AOAPYHFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of synthesizing daunosamine hydrochloride from readily available sugars like D-glucose and D-mannose?

A1: Daunosamine is a crucial component of important anti-cancer drugs. Synthesizing it from readily available and inexpensive starting materials like D-glucose [] and D-mannose [] can potentially make the production of these drugs more cost-effective and efficient.

Q2: Do the provided papers describe different synthetic approaches to daunosamine hydrochloride?

A2: Yes, while both papers utilize carbohydrate chemistry principles, they employ different strategies and reaction sequences. The paper by Baer et al. [] starts with D-mannose, while the other paper by Marsh et al. [] uses D-glucose as the starting material. This highlights the possibility of multiple synthetic routes to obtain the target molecule.

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